molecular formula C11H13NO3S B8744098 1,3,3-Trimethyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

1,3,3-Trimethyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B8744098
M. Wt: 239.29 g/mol
InChI Key: JWSHBNZJLUIJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C11H13NO3S and its molecular weight is 239.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

1,3,3-trimethyl-2,2-dioxo-2λ6,1-benzothiazin-4-one

InChI

InChI=1S/C11H13NO3S/c1-11(2)10(13)8-6-4-5-7-9(8)12(3)16(11,14)15/h4-7H,1-3H3

InChI Key

JWSHBNZJLUIJQI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2N(S1(=O)=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iodomethane (187 ul, 426 mg, 3 mmol) is added dropwise to a suspension of 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one ([CAS: 7117-31-9], 220 mg, 1 mmol), K2CO3 (1.38 g, 10 mmol) in 3 mL of dry DMF at room temperature. The resulting mixture is stirred at 60° C. After 2 h, the reaction mixture is filtered, and washed with ethyl acetate (20 mL). The combined solution is concentrated and the residue is purified by flash column (ethyl acetate-heptane v/v 10%) and gives the title compound as white solid (190 mg).
Quantity
187 μL
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.